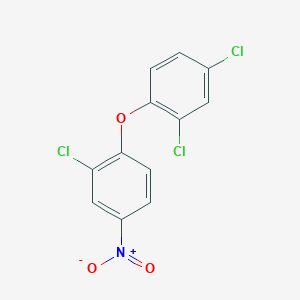

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

Description

Chemical Identity and Nomenclature

The systematic identification of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic compounds. The compound's Chemical Abstracts Service registry number 22544-04-3 serves as its primary unique identifier in chemical databases and regulatory documentation. This registration number distinguishes it from related isomeric compounds, particularly 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, which carries a different Chemical Abstracts Service number of 2392-48-5.

The molecular formula C₁₂H₆Cl₃NO₃ reflects the compound's composition of twelve carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been calculated as 318.54 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. Alternative nomenclature systems have generated several synonymous names for this compound, including 3-Chloro-4-(2,4-dichlorophenoxy)nitrobenzene and 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitro-benzene.

The structural complexity of this compound necessitates precise nomenclature to avoid confusion with its isomers and related derivatives. The International Chemical Identifier string provides a standardized representation: InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H. This identifier system ensures unambiguous chemical communication across international research and regulatory communities.

Table 1: Chemical Identity Parameters

| Parameter | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 22544-04-3 | |

| Molecular Formula | C₁₂H₆Cl₃NO₃ | |

| Molecular Weight | 318.54 g/mol | |

| International Chemical Identifier Key | SDEVFRSHCRPEJZ-UHFFFAOYSA-N | |

| European Community Number | Data not available | - |

| Simplified Molecular Input Line Entry System | Clc1ccc(c(c1)Cl)Oc1ccc(cc1Cl)N+[O-] |

Historical Context of Discovery and Development

The development of this compound emerged from the broader research efforts in chlorinated aromatic chemistry during the mid-to-late twentieth century. While specific discovery dates and original research teams are not extensively documented in available literature, the compound's development appears to be closely linked to advances in phenoxy herbicide research and chlorinated aromatic synthesis methodologies.

The compound's synthesis methodology reflects established protocols for producing chlorinated nitrophenyl ethers through controlled chlorination reactions. Research has demonstrated that the synthesis typically involves nucleophilic substitution reactions between appropriate chlorinated phenolic precursors and nitro-substituted benzene derivatives. These synthetic approaches require careful control of reaction conditions, including temperature maintenance between 0-180 degrees Celsius and reaction times ranging from 0.5 to 10 hours to achieve optimal yields and product purity.

Patent literature indicates ongoing research interest in improved synthesis methods for related compounds, suggesting continued development of more efficient and environmentally sustainable production processes. Chinese patent CN105622396A describes methodologies for synthesizing related 2,4-dichlorophenoxyacetic acid derivatives using one-step chlorination reactions, indicating the evolution of synthetic chemistry approaches in this compound class. Similarly, patent CN101700997A details methods for synthesizing related dichloronitrobenzene compounds, demonstrating the interconnected nature of research in this chemical family.

The compound's position within the broader context of chlorinated aromatic research reflects the scientific community's interest in understanding structure-activity relationships among phenoxy compounds. This research has contributed to advancing knowledge of how structural modifications influence chemical reactivity, biological activity, and environmental behavior of chlorinated aromatic compounds.

Regulatory Classification and Hazard Statements

The regulatory classification of this compound involves multiple international frameworks designed to ensure appropriate handling and use of chemical substances. Under the Globally Harmonized System of Classification and Labelling of Chemicals, various chlorinated aromatic compounds demonstrate specific hazard profiles that inform regulatory decisions.

While specific Globally Harmonized System classifications for this exact compound are not comprehensively detailed in available sources, related chlorinated nitroaromatic compounds typically fall under several hazard categories. The general pattern for similar compounds includes acute toxicity classifications, with many chlorinated aromatic compounds receiving Acute Toxicity Category 4 designations for both oral and dermal exposure routes. These classifications indicate potential harmful effects if the substance is swallowed or comes into contact with skin.

Environmental hazard classifications represent another critical regulatory consideration for chlorinated aromatic compounds. Many substances in this chemical family receive classifications as Very toxic to aquatic life with long lasting effects, corresponding to Hazardous to the aquatic environment, chronic hazard Category 1. This classification reflects concerns about persistence and bioaccumulation potential in aquatic ecosystems.

Table 2: Regulatory Framework Context

The precautionary statement framework under Globally Harmonized System protocols provides standardized language for safe handling procedures. For chlorinated nitroaromatic compounds, typical precautionary statements include P201 (Obtain special instructions before use), P280 (Wear protective gloves, protective clothing, eye protection, face protection), and P273 (Avoid release to the environment). These statements reflect the need for specialized handling procedures and environmental protection measures.

Physical and chemical property data essential for regulatory assessment includes melting point determination. Research indicates that this compound exhibits a melting point range of 70-72 degrees Celsius. Additional physical properties include predicted boiling point of 360.6 degrees Celsius at 760 millimeters of mercury pressure, flash point of 171.9 degrees Celsius, and predicted density of 1.451 grams per cubic centimeter.

The regulatory landscape for chlorinated aromatic compounds continues to evolve as scientific understanding of environmental fate and human health effects advances. Registration requirements under various national and international chemical management frameworks necessitate comprehensive data packages covering physicochemical properties, environmental fate, and toxicological endpoints. This regulatory environment ensures that compounds like this compound undergo appropriate evaluation before commercial use and distribution.

Properties

IUPAC Name |

2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEVFRSHCRPEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369425 | |

| Record name | 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22544-04-3 | |

| Record name | 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure:

- Starting Materials: 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene as the aromatic halo nitro compound; 2,4-dichlorophenol as the nucleophile.

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, enhancing its nucleophilicity.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred to solubilize reactants and facilitate substitution.

- Conditions: Heating the mixture to elevated temperatures (e.g., 100–150°C) to promote substitution.

Mechanistic Notes:

- The nitro group activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

- The chlorine atom ortho or para to the nitro group is displaced by the phenolate ion.

- The reaction proceeds through two stages: first forming a monosubstituted intermediate, then the bis-substituted product, depending on stoichiometry and reaction time.

Research Data Summary:

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Aromatic halo nitro compound | 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene | Starting electrophile |

| Phenol derivative | 2,4-dichlorophenol | Nucleophile |

| Base | Potassium carbonate | Deprotonates phenol |

| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | 100–150°C | Heating required for substitution |

| Reaction time | Several hours (e.g., 4–8 h) | To ensure completion |

| Yield | ~78.5% (after recrystallization) | Based on 3,4-dinitrochlorobenzene |

| Purification | Recrystallization from ethanol | To obtain pure product |

This method is well-documented and provides good yields with high purity, as demonstrated in Japanese pesticide research literature.

Nitration of Substituted Diphenyl Ethers

An alternative or complementary approach involves nitration of pre-formed diphenyl ethers to introduce the nitro group at the desired position.

Procedure:

- Starting from 1-(2,4-dichlorophenoxy)-2-chlorobenzene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.

- The reaction temperature is controlled (often kept low, e.g., 0–5°C) to avoid over-nitration or side reactions.

- The nitration selectively introduces the nitro group at the 4-position of the chlorobenzene ring.

Industrial Notes:

- Continuous flow nitration reactors may be used for better control and scalability.

- Post-reaction purification includes recrystallization or distillation to remove impurities.

This nitration step is critical for achieving the target compound with the nitro group positioned correctly, and it requires careful control of reaction conditions to maximize selectivity and yield.

Summary Table of Preparation Methods

| Step | Reactants/Conditions | Outcome/Notes |

|---|---|---|

| 1. Nucleophilic Aromatic Substitution | 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene + 2,4-dichlorophenol + K2CO3 + DMF, heat 100–150°C | Formation of this compound with ~78.5% yield after purification |

| 2. Nitration | 1-(2,4-dichlorophenoxy)-2-chlorobenzene + HNO3/H2SO4, low temp (0–5°C) | Selective nitration at 4-position; purity enhanced by recrystallization |

| 3. Optional Reduction (for related compounds) | Catalytic transfer hydrogenation with Pt/C and ammonium formate | Conversion of nitro to amine derivatives for further synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

Reduction: The major product is 2-Chloro-1-(2,4-dichlorophenoxy)-4-aminobenzene.

Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amino-substituted product.

Oxidation: The products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for further functionalization, making it valuable in creating various chemical entities used in pharmaceuticals and agrochemicals.

Reactivity Studies

- It is utilized in the study of reaction mechanisms and kinetics due to its well-defined reactivity patterns. Researchers often investigate how this compound interacts with other chemical species under different conditions.

Biological Applications

Biochemical Assays

- In biological research, 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is employed in biochemical assays to evaluate enzyme inhibition and protein binding interactions. Its ability to interact with biological molecules makes it a candidate for studying various biochemical pathways.

Antimicrobial and Anticancer Activities

- Preliminary studies suggest potential therapeutic properties , including antimicrobial and anticancer activities. The compound's nitro group may contribute to its biological effects, prompting investigations into its use in drug development.

Environmental Science

Bioremediation Studies

- Recent research has highlighted the role of certain bacterial strains capable of degrading 2-Chloro-4-nitrophenol (a related compound) as a potential bioremediation strategy for contaminated sites. For instance, Burkholderia sp. strain RKJ 800 was shown to utilize 2C4NP as a carbon source, effectively breaking it down into less harmful metabolites . This indicates that similar strategies could be applied to this compound in polluted environments.

Soil Microcosm Studies

- Laboratory-scale studies have demonstrated the degradation pathways of chlorinated nitrophenols in soil microcosms, suggesting that the environmental persistence of these compounds can be mitigated through bioremediation techniques involving specific microbial strains .

Industrial Applications

Production of Agrochemicals

- The compound is involved in the synthesis of various agrochemicals , including herbicides and pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in agricultural formulations .

Analytical Chemistry

- In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. Its separation on specialized HPLC columns allows for the detection and quantification of impurities in chemical products .

Case Study 1: Biodegradation by Burkholderia sp. RKJ 800

- A study isolated Burkholderia sp. RKJ 800 from pesticide-contaminated soil and demonstrated its ability to degrade 2-chloro-4-nitrophenol through a hydroquinone pathway. The study provided insights into microbial degradation mechanisms that could be applicable for similar chlorinated compounds .

Case Study 2: Environmental Impact Assessment

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

2,4-Dichlorophenol: A degradation product of 2,4-Dichlorophenoxyacetic acid with similar structural features.

Triclosan: An antimicrobial agent with a dichlorophenoxy group.

Uniqueness

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene, also known as a chlorinated aromatic compound, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, metabolic pathways, and potential implications in health and environmental contexts.

The compound is characterized by the presence of a nitro group and two chlorine atoms attached to a phenoxy ring. Its chemical structure is crucial for understanding its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various biological molecules, leading to enzyme inhibition or disruption of cellular processes. Specifically, the compound has been noted for:

- Enzyme Inhibition : It acts as an inhibitor in various biochemical assays, affecting enzyme kinetics and pathways.

- Toxicological Effects : Similar compounds have demonstrated neurotoxic effects by disrupting microtubule assembly and cellular integrity .

Biological Activity Overview

1. Enzyme Inhibition Studies

In biochemical assays, this compound has been used to explore its interactions with various enzymes. Research indicates that it can inhibit key metabolic enzymes, impacting cellular metabolism and signaling pathways.

2. Toxicological Research

Studies on the neurotoxic effects of related compounds (e.g., 2,4-D) suggest that exposure may lead to significant reductions in neurite outgrowth and alterations in microtubule dynamics. These findings raise concerns about the potential health risks associated with exposure to chlorinated aromatic compounds .

3. Biodegradation Potential

Research involving Burkholderia sp. RKJ 800 has shown that this bacterium can utilize this compound as a carbon source, effectively degrading it into less harmful metabolites such as hydroquinone. This highlights the compound's potential for bioremediation applications in contaminated environments .

Research Findings

Recent studies have revealed critical insights into the biological activity of this compound:

- Metabolic Pathways : The degradation pathway identified involves hydroquinone as a major metabolite, which is further processed by various bacterial strains .

- Environmental Impact : The compound's persistence in soil and water environments raises concerns about its ecological effects and necessitates further research into its degradation mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-dichlorophenol and 2-chloro-4-nitrochlorobenzene. A continuous-flow microreactor system (e.g., using acetonitrile as a solvent and K₂CO₃ as a base at 195°C) achieves near-quantitative yields (99.8%) by enhancing mixing and thermal control . Key variables include:

- Solvent : Polar aprotic solvents (e.g., MeCN) stabilize intermediates.

- Temperature : Elevated temperatures (≥150°C) accelerate SNAr kinetics.

- Base : K₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., para-nitro groups show distinct deshielding) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₆Cl₃NO₃, MW 322.45) and isotopic Cl patterns.

- UV-Vis Spectroscopy : Monitor nitro group absorbance (~260–300 nm) for purity assessment .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability tests indicate:

- Light Sensitivity : Nitro groups are photolabile; store in amber glass under inert gas.

- Thermal Stability : Decomposition occurs >200°C; avoid prolonged heating.

- Moisture : Hydrolysis of the aryl ether bond is negligible in anhydrous environments.

Advanced Research Questions

Q. What are the environmental degradation pathways and persistence of this compound?

- Methodological Answer : Environmental fate studies reveal:

- Hydrolysis : Slow in neutral water (t₁/₂ >100 days at 25°C) but accelerated under alkaline conditions due to nitro group reactivity .

- Biodegradation : Limited microbial breakdown; bioaccumulation potential (log Kow ~3.8) suggests moderate persistence in aquatic organisms (e.g., fish BCF = 120–150) .

- Photodegradation : UV exposure generates chlorophenoxy radicals and nitroso intermediates, detected via LC-MS/MS.

Q. How can contradictory toxicity data from in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies arise from metabolic activation differences:

- In Vitro : CYP450 enzymes (e.g., CYP1A2) oxidize the nitro group to mutagenic nitroso derivatives, observed in Ames tests .

- In Vivo (Rodents) : Rapid glucuronidation in the liver reduces bioavailability, explaining lower carcinogenicity in chronic studies (e.g., no tumors at 500 ppm dietary exposure) .

- Recommendation : Use metabolically competent cell lines (e.g., HepG2) and physiologically based pharmacokinetic (PBPK) modeling to bridge gaps.

Q. What computational approaches predict reactivity in catalytic systems involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilicity : Nitro and chloro groups activate the benzene ring for SNAr (local electrophilicity index ω = 4.3 eV).

- Transition States : Simulate base-assisted deprotonation of 2,4-dichlorophenol to identify rate-limiting steps .

Q. How does steric hindrance influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric maps (e.g., using PyMol) show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.